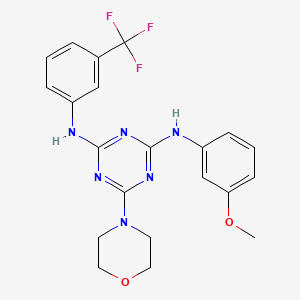
N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
BenchChem offers high-quality N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has been evaluated for its antitumor activity . It has shown moderate anti-proliferative activities against various human tumor cell lines such as PC-3, MGC-803, MCF-7, and HGC-27. Some derivatives have demonstrated good selectivity for PC-3 cells, with IC50 values indicating significant potential for further research and development in cancer treatment .
Drug Design and Synthesis
The trifluoromethyl group within this compound is of particular interest in the design and synthesis of new drugs. The introduction of trifluoromethyl groups is a common strategy to modulate the properties of bioactive molecules, potentially leading to the development of specific antitumor drugs with high efficiency and low toxicity .
Molecular Docking Studies
Molecular docking studies have suggested that certain derivatives of this compound could integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), an enzyme implicated in tumor growth and survival. This indicates the compound’s potential as a lead structure for developing new anticancer agents .
Pharmacological Research
Compounds with a pyrimidine moiety, such as this one, have broad pharmacological activities. They are often explored for their potential uses in various pharmacological applications, including as antineoplastic drugs .
Fluorine Chemistry
The trifluoromethyl group is a significant pharmacophore in many FDA-approved drugs. The presence of this group in the compound underlines its importance in organo-fluorine chemistry, which has applications in medicines, electronics, agrochemicals, and catalysis .
PET Radioligand Synthesis
Derivatives of this compound are used as reactants in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor. This is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Blood Coagulation Inhibition
Some derivatives have been discovered as highly potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa. This is crucial for developing new anticoagulant therapies .
Purine Synthesis
The compound has been utilized in the preparation of 6-substituted purines, which are important in various biological processes and could have therapeutic applications .
Propiedades
IUPAC Name |
2-N-(3-methoxyphenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-31-17-7-3-6-16(13-17)26-19-27-18(28-20(29-19)30-8-10-32-11-9-30)25-15-5-2-4-14(12-15)21(22,23)24/h2-7,12-13H,8-11H2,1H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPBQOJGSNLVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2982078.png)
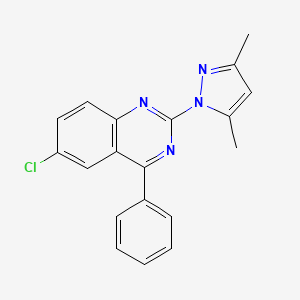
![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)
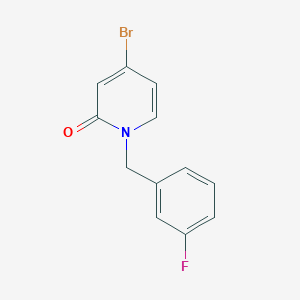
![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)
![3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982085.png)
![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)
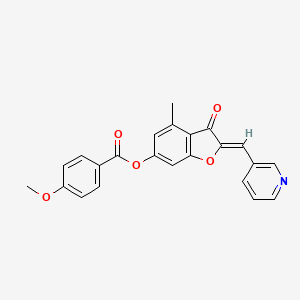
![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)
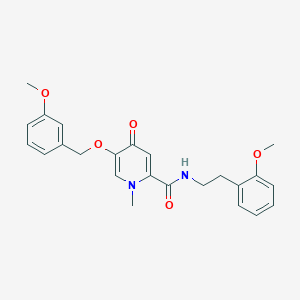
![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)
![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)
